3-chloro-N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide
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Overview
Description
3-chloro-N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide is an organic compound that belongs to the class of benzamides. Compounds in this class are often studied for their potential biological activities, including anti-inflammatory, analgesic, and anticancer properties. The unique structure of this compound, featuring a chloro-substituted benzamide linked to a pyrimidinyl ethyl group, suggests it may have interesting pharmacological or chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as urea and β-diketones under acidic or basic conditions.
Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via alkylation reactions using cyclopentyl halides.
Attachment of the Ethyl Linker: The ethyl linker can be added through nucleophilic substitution reactions.
Formation of the Benzamide: The final step involves the formation of the benzamide by reacting the intermediate with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopentyl group or the pyrimidine ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could target the carbonyl group in the pyrimidine ring, using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group on the benzamide can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activities.
Catalysis: May serve as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes involved in metabolic pathways.
Receptor Binding: May interact with specific receptors in biological systems.
Medicine
Drug Development: Investigated for potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-chloro-N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide would depend on its specific biological target. Generally, it could involve:
Binding to Receptors: Interacting with cell surface or intracellular receptors to modulate signaling pathways.
Enzyme Inhibition: Inhibiting key enzymes in metabolic pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
3-chloro-N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide: Unique due to its specific substitution pattern and potential biological activities.
Other Benzamides: Compounds like 3-chlorobenzamide or N-(2-(4-oxo-6-pyrimidinyl)ethyl)benzamide, which may have different biological activities or chemical properties.
Uniqueness
Structural Features: The combination of a chloro-substituted benzamide with a pyrimidinyl ethyl group and a cyclopentyl ring is unique and may confer specific biological activities.
Biological Activity: Potentially unique interactions with biological targets due to its specific structure.
This outline provides a comprehensive framework for writing a detailed article on this compound
Properties
IUPAC Name |
3-chloro-N-[2-(4-cyclopentyl-6-oxopyrimidin-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2/c19-15-7-3-6-14(10-15)18(24)20-8-9-22-12-21-16(11-17(22)23)13-4-1-2-5-13/h3,6-7,10-13H,1-2,4-5,8-9H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVIPYPQBYGWXON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CC(=O)N(C=N2)CCNC(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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